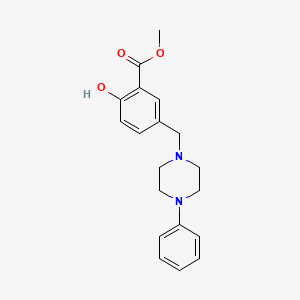
2-Hydroxy-5-(4-phenyl-piperazin-1-ylmethyl)-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate is a chemical compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with a hydroxy group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate typically involves the esterification of 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzaldehyde.
Reduction: Formation of 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Formation of various substituted phenylpiperazine derivatives.
Scientific Research Applications
Methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
(4-Phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl)methyl-1H-imidazoles: Compounds with antifungal and antibacterial properties.
Uniqueness
Methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17-13-15(7-8-18(17)22)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16/h2-8,13,22H,9-12,14H2,1H3 |
InChI Key |
DPQBAMMBEVKHHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-di(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11099798.png)
![N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11099802.png)
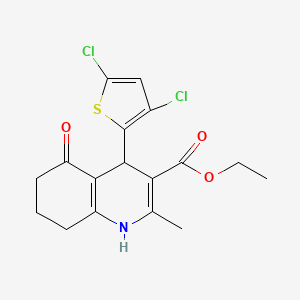
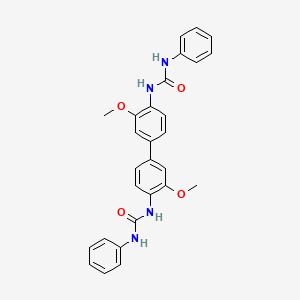
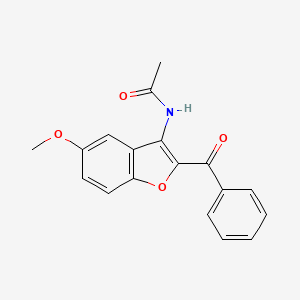
![2'-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B11099821.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11099826.png)
![4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11099839.png)
![Benzimidazole, 2-[1-(4-isopropylbenzyl)ethyl]-](/img/structure/B11099840.png)
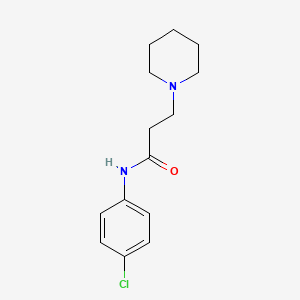
![2-(naphthalen-2-ylamino)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11099853.png)
![2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11099861.png)
![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11099869.png)
![2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11099876.png)
